

Risdiplam metabolism and major metabolites

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Compound of Interest

Compound Name: *Risdiplam-hydroxylate-d6*

Cat. No.: *B12376520*

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An in-depth technical guide on the metabolism of risdiplam and its major metabolites for researchers, scientists, and drug development professionals.

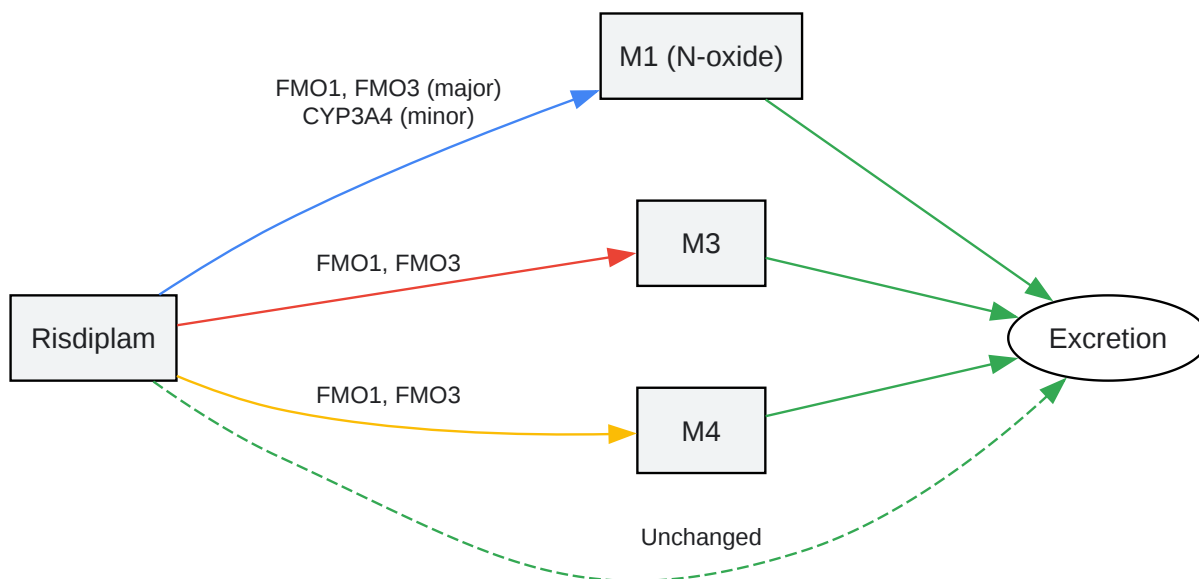
Executive Summary

Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier, undergoes metabolism primarily mediated by flavin-containing monooxygenase 1 and 3 (FMO1 and FMO3). While cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a minor role, the metabolic profile is dominated by the FMO pathway. The major circulating metabolite is M1, an N-oxide, with M3 and M4 being other significant metabolites. This guide provides a comprehensive overview of the metabolic pathways, quantitative data on metabolites, and detailed experimental protocols used in the characterization of risdiplam's metabolism.

Metabolic Pathways of Risdiplam

The biotransformation of risdiplam is primarily an oxidative process. In vivo and in vitro studies have demonstrated that FMO1 and FMO3 are the main enzymes responsible for the metabolism of risdiplam. The contribution of CYP enzymes, mainly CYP3A4, is considered minor.

The primary metabolic pathway involves the N-oxidation of the pyrazole ring of risdiplam, leading to the formation of the major metabolite, M1. Other identified metabolites include M3 and M4. The metabolic fate of risdiplam is illustrated in the diagram below.



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Caption: Metabolic pathway of risdiplam.

Quantitative Analysis of Risdiplam Metabolism

Quantitative analysis from human absorption, metabolism, and excretion (AME) studies, as well as in vitro experiments, provides a clear picture of the metabolic profile of risdiplam.

In Vitro Enzyme Kinetics

In vitro studies using human liver microsomes and recombinant enzymes have elucidated the relative contributions of FMO and CYP enzymes to risdiplam metabolism.

Enzyme System	Contribution to Metabolism	Reference
FMO1 and FMO3	Approximately 80-90%	
CYP3A4	Approximately 10-20%	

Metabolite Distribution in Humans

Following a single oral dose of [14C]-risdiplam in healthy male subjects, the distribution of risdiplam and its metabolites was determined in plasma, urine, and feces.

Analyte	% of Total Radioactivity in Plasma (AUC)	% of Dose in Urine	% of Dose in Feces	Reference
Risdiplam (unchanged)	83%	14%	53%	
M1	11%	Not reported	Not reported	
M3	1.5%	Not reported	Not reported	
M4	1.2%	Not reported	Not reported	

Experimental Protocols

The characterization of risdiplam's metabolism involved a series of in vitro and in vivo studies. Below are the methodologies for the key experiments.

In Vitro Metabolism

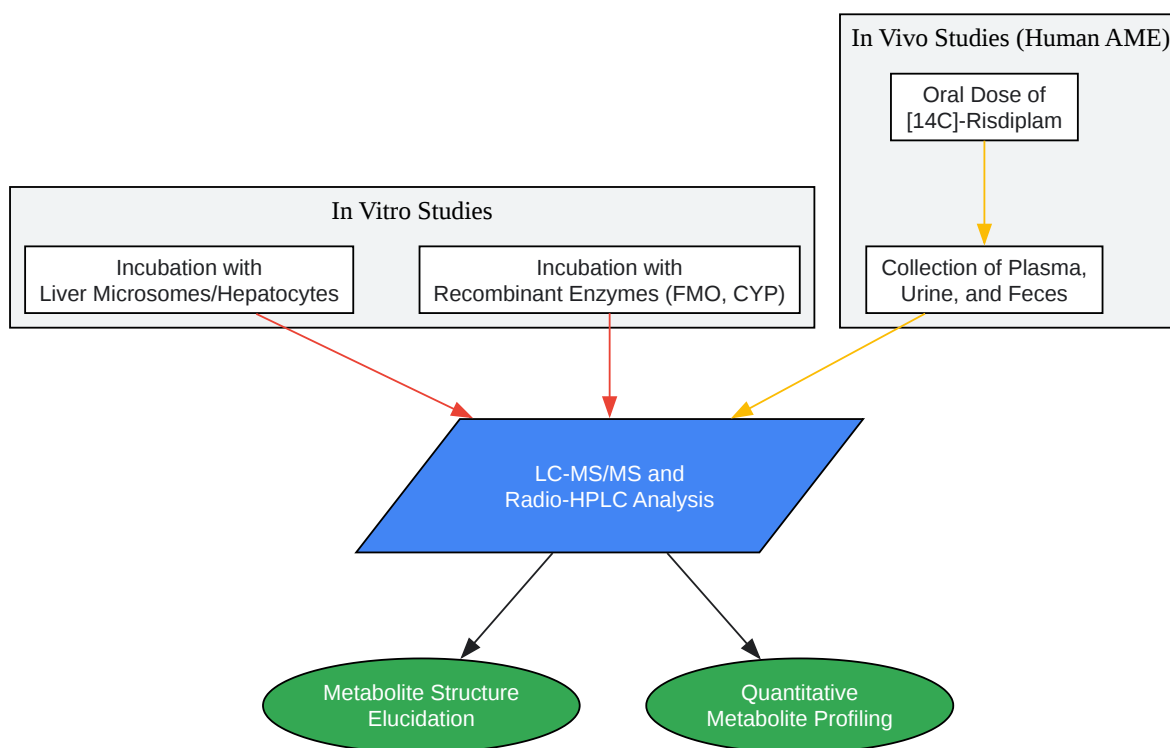
- Objective: To identify the enzymes responsible for risdiplam metabolism.
- Methodology:
 - Incubation: Risdiplam was incubated with human liver microsomes, human hepatocytes, and recombinant human FMO and CYP enzymes.
 - Enzyme Phenotyping: Specific chemical inhibitors for various CYP enzymes and heat inactivation for FMO enzymes were used to determine the contribution of each enzyme family.
 - Sample Analysis: The formation of metabolites was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Key Parameters:

- Substrate Concentration: Typically 1-10 μM risdiplam.
- Enzyme Concentration: Varies depending on the system (e.g., 0.5 mg/mL for microsomes).
- Incubation Time: Ranging from 0 to 60 minutes.

Human AME Study

- Objective: To determine the absorption, metabolism, and excretion of risdiplam in humans.
- Methodology:
 - Study Design: An open-label, single-dose study in healthy male volunteers.
 - Dosing: A single oral dose of [^{14}C]-labeled risdiplam was administered.
 - Sample Collection: Blood, urine, and feces were collected at regular intervals.
 - Sample Analysis: Total radioactivity was measured by scintillation counting. The profiles of risdiplam and its metabolites were determined using LC-MS/MS and radio-high-performance liquid chromatography (radio-HPLC).
- Key Parameters:
 - Dose: A single oral dose, typically containing a specific amount of radioactivity (e.g., 100 μCi).
 - Population: Healthy male subjects.

The general workflow for metabolite identification is depicted in the following diagram.



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